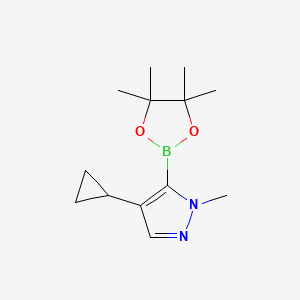![molecular formula C8H11ClN4 B2822146 (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride CAS No. 1788054-70-5](/img/structure/B2822146.png)
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C7H8N4 . It belongs to the group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Applications De Recherche Scientifique
Organic Synthesis
This compound is utilized in the ambient-temperature synthesis of novel compounds through condensation reactions, demonstrating its utility in creating new chemical entities with potential biological activities. For instance, a study reported the synthesis of novel N-pyrazolyl imine by condensing 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde, highlighting its role in facilitating organic transformations (Becerra, Cobo, & Castillo, 2021).
Photocytotoxicity and Cellular Imaging
The compound's derivatives have been explored for their photocytotoxic properties, providing a basis for developing novel therapeutic agents. A study involving iron(III) catecholates demonstrated their potential in cellular imaging and photocytotoxicity under red light, suggesting applications in cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).
Corrosion Inhibition
Pyrazole derivatives, including compounds structurally related to "(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride," have shown effectiveness as corrosion inhibitors for steel in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems (Bouklah et al., 2005).
Catalytic Activities and Ligand Chemistry
The compound and its derivatives serve as ligands in metal complexes that exhibit significant catalytic activities. For example, palladium(II) complexes with ONN pincer ligand derivatives have been synthesized and shown to catalyze the Suzuki-Miyaura reaction efficiently, demonstrating the compound's versatility in facilitating important chemical reactions (Shukla et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes, receptors, and other proteins.
Propriétés
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-12-8-6(3-2-4-10-8)7(5-9)11-12;/h2-4H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOPIMHKBQENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822064.png)




![7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2822072.png)


![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)
